Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride
Overview
Description
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . It is a solid substance that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride involves several steps. One common method includes the reaction of 3-methylpiperidine with ethyl bromoacetate in the presence of a base to form the intermediate ethyl 2-(3-methylpiperidin-4-yl)acetate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions of piperidine derivatives with biological systems. In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development .
Mechanism of Action
The mechanism of action of ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring in its structure is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride can be compared with other piperidine derivatives such as:
- Ethyl 2-(4-piperidyl)acetate hydrochloride
- Ethyl 2-(3,5-dimethylpiperidin-4-yl)acetate hydrochloride
- Ethyl 2-(3-ethylpiperidin-4-yl)acetate hydrochloride
These compounds share similar structural features but differ in the substitution pattern on the piperidine ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making this compound unique in its applications .
Properties
IUPAC Name |
ethyl 2-(3-methylpiperidin-4-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)6-9-4-5-11-7-8(9)2;/h8-9,11H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTVCWPDJXTKJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNCC1C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-26-4 | |
Record name | 4-Piperidineacetic acid, 3-methyl-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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